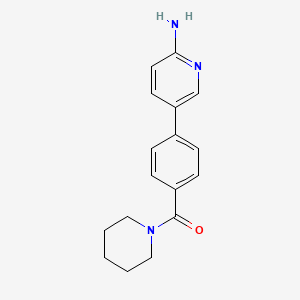

(4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

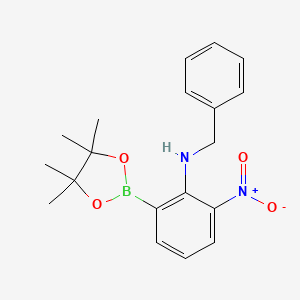

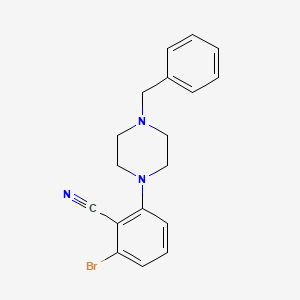

The compound “(4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone” is a chemical compound that contains a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . It is an organic compound that is part of a class of compounds known as phenylpiperidines . The compound is offered by Benchchem for CAS No. 1314987-03-5.

Scientific Research Applications

Pharmacological Evaluation and Antagonistic Properties

Research has identified derivatives of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone as selective antagonists for specific biological receptors, illustrating their potential in treating conditions such as pain. For instance, certain derivatives have been shown to act as transient receptor potential vanilloid 4 (TRPV4) channel antagonists, demonstrating analgesic effects in animal models, indicating their relevance in pain management studies (Tsuno et al., 2017).

Anticancer Activity

Several studies focus on the synthesis of novel derivatives for anticancer applications. One such study synthesized (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives to explore their anticancer effects, particularly against leukemia cells. These compounds showed potential in inhibiting the growth of human leukemia cells at low concentrations, suggesting their utility in developing new anticancer therapies (Vinaya et al., 2011).

Molecular Structure Analysis

The crystal structure analysis of related compounds, such as adducts involving piperidin-1-yl methanone, has been performed to understand their structural properties better. These studies provide insights into the molecular conformation, intermolecular interactions, and potential for forming stable crystal structures, which are crucial for the development of pharmaceutical agents (Revathi et al., 2015).

Antimicrobial Activity

Compounds based on the piperidine framework have been synthesized and evaluated for their antimicrobial properties. The synthesis of pyrazole derivatives incorporating piperidin-1-yl methanone showed significant antibacterial and antifungal activity, highlighting the potential of these compounds in developing new antimicrobial agents (Swarnkar et al., 2014).

Synthesis Techniques and Optimization

Research also delves into the synthesis and optimization of compounds containing the piperidin-1-yl methanone framework for various applications, including antitubercular activities. Such studies not only focus on the chemical synthesis routes but also evaluate the biological activity of the synthesized compounds, aiming to optimize their efficacy against diseases like tuberculosis (Bisht et al., 2010).

Properties

IUPAC Name |

[4-(6-aminopyridin-3-yl)phenyl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c18-16-9-8-15(12-19-16)13-4-6-14(7-5-13)17(21)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H2,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMXXYUYYGVPMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718573 |

Source

|

| Record name | [4-(6-Aminopyridin-3-yl)phenyl](piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-03-5 |

Source

|

| Record name | [4-(6-Aminopyridin-3-yl)phenyl](piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B581529.png)

![{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester](/img/structure/B581534.png)

![5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581547.png)